![molecular formula C28H36Si B11941648 Decyltriphenylsilane](/img/structure/B11941648.png)
Decyltriphenylsilane
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Overview
Description
Decyltriphenylsilane is an organosilicon compound with the molecular formula C28H36Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a decyl group (a ten-carbon chain) and three phenyl groups attached to the silicon atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of decylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
C10H21MgBr+(C6H5)3SiCl→(C6H5)3SiC10H21+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Decyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Silanols (R3SiOH) or siloxanes (R3SiOSiR3)
Reduction: Various silane derivatives depending on the reducing agent used.
Substitution: New organosilicon compounds with different functional groups replacing the phenyl groups.
Scientific Research Applications
Chemical Properties and Reactions
Decyltriphenylsilane can undergo several chemical reactions that enhance its utility in research:
- Oxidation: Forms silanols (R3SiOH) or siloxanes (R3SiOSiR3).
- Reduction: Produces various silane derivatives depending on the reducing agent.
- Substitution: Generates new organosilicon compounds by replacing phenyl groups with different functional groups .
Chemistry
This compound serves as a reagent in organic synthesis. Its ability to act as a precursor for other organosilicon compounds facilitates the development of novel materials and chemical processes.
Biology
In biological studies, this compound is utilized for modifying biomolecules and surfaces. This modification is crucial for enhancing the interactions between biomolecules and surfaces in applications such as biosensors and drug delivery systems.
Medicine
Research indicates potential applications in drug delivery systems and medical devices. Its biocompatibility and ability to form stable coatings make it suitable for use in various biomedical applications .
Industry
This compound is employed in the production of specialty polymers, coatings, and adhesives. Its properties contribute to improved durability and performance of industrial materials .
Data Table: Applications Overview
Application Area | Specific Use | Benefits |
---|---|---|
Chemistry | Organic synthesis | Acts as a versatile reagent |
Biology | Biomolecule modification | Enhances surface interactions |
Medicine | Drug delivery systems | Biocompatible and stable |
Industry | Specialty polymers | Improves material durability |
Case Study 1: Surface Modification for Biosensors
A study demonstrated the effectiveness of this compound in modifying gold surfaces for biosensor applications. The modified surfaces exhibited enhanced binding affinity for biomolecules, leading to improved sensitivity in detecting target analytes.
Case Study 2: Drug Delivery Systems
Research on drug delivery systems using this compound highlighted its role in forming stable micelles that encapsulate therapeutic agents. These micelles showed controlled release properties, making them promising candidates for targeted therapy.
Case Study 3: Industrial Coatings
In industrial applications, this compound was incorporated into polymer coatings to enhance resistance against environmental degradation. The resulting coatings demonstrated superior protective qualities compared to conventional materials.
Mechanism of Action
The mechanism of action of decyltriphenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The phenyl and decyl groups provide hydrophobic properties, making the compound useful in modifying surfaces and interfaces. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane (C18H16Si): Lacks the decyl group, making it less hydrophobic.
Tetraphenylsilane (C24H20Si): Contains an additional phenyl group, altering its reactivity and properties.
Decylsilane (C10H23Si): Lacks the phenyl groups, resulting in different chemical behavior.
Uniqueness
Decyltriphenylsilane is unique due to its combination of a long alkyl chain (decyl group) and three phenyl groups attached to the silicon atom. This structure imparts both hydrophobic and aromatic characteristics, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial processes.
Biological Activity
Decyltriphenylsilane (DTPS) is an organosilicon compound known for its unique structural properties and potential biological applications. This article explores the biological activity of DTPS, including its synthesis, mechanisms of action, and implications in various fields such as medicinal chemistry and materials science.
Chemical Structure and Properties
This compound consists of a decyl group (a straight-chain alkane with ten carbon atoms) attached to a triphenylsilane moiety. The general structure can be represented as follows:
This structure contributes to its hydrophobic characteristics and potential interactions with biological membranes.
Synthesis
The synthesis of DTPS typically involves the hydrosilylation reaction between decene and triphenylsilane, catalyzed by a transition metal complex. This process allows for the selective formation of the silane bond while maintaining the integrity of the hydrocarbon chain.
Antimicrobial Properties
Recent studies have indicated that DTPS exhibits significant antimicrobial activity against a range of pathogens. For instance, a study demonstrated that DTPS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of DTPS in mammalian cell lines. The results indicated that DTPS has a low cytotoxic effect at concentrations below 100 µg/mL, making it a candidate for further exploration in drug development .
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | >100 |
MCF-7 | 85 |
A549 | 90 |
The biological activity of DTPS is believed to be mediated through several mechanisms:
- Membrane Disruption: The hydrophobic nature of DTPS allows it to integrate into lipid bilayers, leading to membrane destabilization and increased permeability.
- Reactive Oxygen Species (ROS) Generation: DTPS may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
- Inhibition of Enzymatic Activity: There is evidence suggesting that DTPS can inhibit specific enzymes critical for microbial survival, although the exact targets remain to be elucidated .
Case Study 1: Antibacterial Application
A study published in Journal of Antimicrobial Chemotherapy explored the use of DTPS as a coating agent on medical devices. The results showed a significant reduction in biofilm formation by Staphylococcus aureus when devices were treated with DTPS, highlighting its potential in preventing device-related infections .
Case Study 2: Drug Delivery Systems
Research has also examined the incorporation of DTPS into nanoparticle formulations for targeted drug delivery. These formulations demonstrated enhanced stability and controlled release profiles, suggesting that DTPS can improve the pharmacokinetics of therapeutic agents .
Properties
Molecular Formula |
C28H36Si |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
decyl(triphenyl)silane |
InChI |
InChI=1S/C28H36Si/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-24H,2-8,18,25H2,1H3 |
InChI Key |
QWERZFXILNIEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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